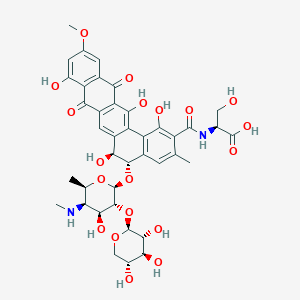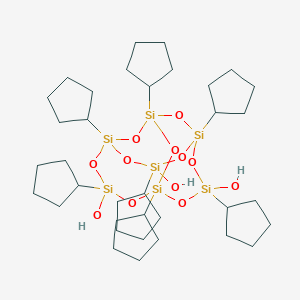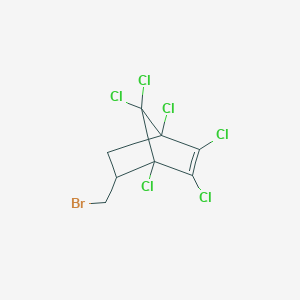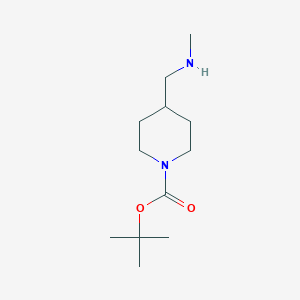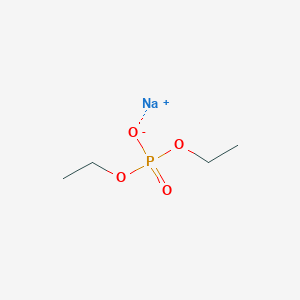
(-)-1,6-Epoxyisodihydrocarveol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of epoxy compounds can involve various starting materials and key reactions. For instance, the synthesis of (S)-1,2-Epoxy-1,2-dihydro-β-carotene is described using (E,E)-farnesol as a starting material and a Sharpless epoxidation as a key step . This suggests that similar methods could potentially be applied to the synthesis of (-)-1,6-Epoxyisodihydrocarveol, utilizing appropriate starting materials and epoxidation reactions.
Molecular Structure Analysis
The molecular structure of epoxy compounds can be complex and is often elucidated using X-ray crystallography. For example, the crystal and molecular structure of a related compound, 3-(1,4-Epoxy-2-hydroxy-2,6,6-trimethylcyclohexyl)-1-methyl-2-propyl p-nitrobenzoate, was determined by X-ray crystal structure analysis . This provides a precedent for the determination of the molecular structure of (-)-1,6-Epoxyisodihydrocarveol, which could also be established using similar analytical techniques.
Chemical Reactions Analysis
Epoxy compounds can undergo various chemical reactions, including transformations and cleavages. The esterification of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids resulted in unexpected cleavage products of the 3a,6-oxo bridge . This indicates that epoxy groups in compounds like (-)-1,6-Epoxyisodihydrocarveol may also be susceptible to cleavage under certain conditions, leading to the formation of new products.
Physical and Chemical Properties Analysis
The physical and chemical properties of epoxy compounds are influenced by their molecular structure. While the papers provided do not directly discuss the properties of (-)-1,6-Epoxyisodihydrocarveol, they do provide information on related compounds. For example, the presence of hydrogen bonding in the crystal structure of an epoxy compound was noted, which could affect its melting point, solubility, and other physical properties . These insights could be extrapolated to predict the properties of (-)-1,6-Epoxyisodihydrocarveol.
Wissenschaftliche Forschungsanwendungen
Epoxy Resin Nanocomposites
- Mechanical Properties Enhancement : Research on epoxy nanocomposites using titanium dioxide as reinforcement highlights the potential of incorporating inorganic nanoparticles into polymer matrices. These modifications can significantly enhance mechanical properties such as toughness and fracture resistance, suggesting a wide range of applications from civil construction to aerospace (Pinto et al., 2015).
Anticorrosive Coatings
- Epoxy-Based Nanocomposites : Studies have investigated the development and application of epoxy polymers and their composites as potential anticorrosive coatings for carbon steel in marine environments. The incorporation of natural phosphate as a load to develop thermosetting composites films shows promising results in enhancing corrosion resistance (Hsissou et al., 2021).
Epoxy in Drug Delivery
- EPR Effect for Tumor-Selective Delivery : The enhanced permeability and retention (EPR) effect is a mechanism through which drugs, especially macromolecular agents, are preferentially delivered to tumor tissues. Epoxy-based polymer systems can be engineered to exploit this effect for targeted drug delivery, highlighting the intersection of polymer science and oncological therapy (Maeda, 2013).
Environmental Applications
- Graphene Oxide for Radionuclide Sorption : Graphene oxide (GO), with its epoxy, hydroxyl, and carboxyl groups, shows high potential for the sorption of radionuclides from aqueous systems. This application is crucial for environmental remediation efforts, where GO-based materials can be used to remove hazardous substances from water (Yu et al., 2015).
Eigenschaften
IUPAC Name |
(1S,2S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALTXSJGCZLBF-QEYWKRMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC(C2(C(C1)O2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1C[C@@H]([C@]2([C@@H](C1)O2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444956 |
Source


|
| Record name | (-)-1,6-Epoxyisodihydrocarveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-1,6-Epoxyisodihydrocarveol | |
CAS RN |
35692-59-2 |
Source


|
| Record name | (-)-1,6-Epoxyisodihydrocarveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

